1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
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Description
1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of protein kinase inhibitors, which are drugs that target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor
A study identified a compound similar to 1-(4-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea as a nonpeptidic agonist of the urotensin-II receptor. This compound showed selective activity and potential as a pharmacological research tool and drug lead (Croston et al., 2002).
Synthesis of Novel Ureas for Plant Growth Regulation
Another study involved synthesizing novel derivatives of ureas with similar structures, showing promising activity as plant growth regulators. This demonstrates the potential agricultural applications of such compounds (Song Xin-jian et al., 2006).
Allosteric Antagonism in CB1 Receptor Modulation
Research on 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea showed its role as an allosteric antagonist in CB1 receptor modulation. This compound's effect on neuronal excitability in the mammalian central nervous system (CNS) suggests its relevance in CNS disease treatment (Wang et al., 2011).
Development of Antiacetylcholinesterase Agents
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized for antiacetylcholinesterase activity, indicating the therapeutic potential of such compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Corrosion Inhibition in Mild Steel
Urea derivatives were evaluated for their efficacy in inhibiting corrosion in mild steel, suggesting applications in materials science and engineering (Mistry et al., 2011).
Synthesis and Biological Activity of Urea Derivatives
Research on the synthesis and biological activity of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide highlighted the antimicrobial properties of such compounds, suggesting their potential in medical applications (Khalid et al., 2016).
Novel Anti-cancer Agents
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown promising results as anti-cancer agents, specifically in inhibiting soluble epoxide hydrolase, a target in cancer therapy (Rose et al., 2010).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S2/c19-14-6-8-15(9-7-14)21-18(23)20-11-10-16-4-1-2-12-22(16)27(24,25)17-5-3-13-26-17/h3,5-9,13,16H,1-2,4,10-12H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJGXGOKACODP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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